molecular formula C9H8 B125596 3-Phenyl-1-propyne CAS No. 10147-11-2

3-Phenyl-1-propyne

Cat. No. B125596
CAS RN: 10147-11-2
M. Wt: 116.16 g/mol
InChI Key: NGKSKVYWPINGLI-UHFFFAOYSA-N
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Description

3-Phenyl-1-propyne is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a molecule that contains a phenyl group attached to a propyne moiety, which can participate in a variety of chemical reactions and has implications in materials science and organic synthesis.

Synthesis Analysis

The synthesis of derivatives of 3-phenyl-1-propyne has been explored in several studies. For instance, the insertion of 1-phenyl-1-propyne into the ruthenaborane cluster has been reported, leading to the formation of novel cluster products and the unexpected isolation of substituted azulenes, indicating a cyclodimerization of the alkyne . Additionally, the reaction of 1,3-conjugated enynes with thiols and carbon monoxide in the presence of palladium complexes has been shown to yield 2-(phenylthiocarbonyl)-1,3-dienes with high chemo- and regioselectivity .

Molecular Structure Analysis

The molecular structure of 3-phenyl-1-propyne and its derivatives has been a subject of computational and experimental studies. For example, the structure and internal rotational barrier of 3-phenyl-1-propyne have been investigated using molecular orbital calculations and nuclear magnetic resonance spectral parameters, revealing insights into the internal rotational potential and solvent effects on the barrier . The crystal structures of related compounds have also been studied, showing the influence of substituents on the π-delocalization and the formation of polymorphs with different molecular orientations .

Chemical Reactions Analysis

3-Phenyl-1-propyne is reactive and can participate in various chemical reactions. The reaction of phenyl radicals with propyne has been characterized, which contributes to the growth of polycyclic aromatic hydrocarbons (PAHs) and the formation of PAH molecules containing five-membered rings . The coalescence of 3-phenyl-propynenitrile on Cu(111) surfaces has been observed to form interlocking pinwheel chains, demonstrating the impact of substrate stress on molecular self-assembly .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-phenyl-1-propyne derivatives have been explored in different contexts. For instance, the emission properties of a BF2 complex of a related molecule have been studied, revealing multiple chromisms and solid-state emission that can be modulated by external stimuli . The kinetics and mechanism of the reaction of phenyl radical with propyne have been measured and elucidated, providing valuable data for kinetic modeling . Additionally, the existence of an allenic dianion derived from 3-methoxy-1-phenyl-1-propyne has been reported, offering possibilities for selective alkylation reactions .

Scientific Research Applications

Chemical Synthesis and Reaction Studies

3-Phenyl-1-propyne has been identified in the study of complex chemical reactions and the synthesis of organic molecules. It is formed under high-temperature conditions through reactions involving phenyl radicals and propyne or allene, and plays a role in the synthesis of aromatic molecules like indene (Zhang et al., 2011). Moreover, it's used to understand internal rotational barriers and molecular structures through techniques like nuclear magnetic resonance and molecular orbital calculations (Schaefer & Penner, 1987).

Catalysis and Chemical Reactions

3-Phenyl-1-propyne is involved in reactions catalyzed by metal complexes, playing a significant role in oxidation processes and yielding various products depending on the reaction conditions (Kumar & Mathur, 2015). It's also a subject in the study of selective hydrogenation processes, where it's used to develop efficient and selective catalysts (Zhao et al., 2018).

Polymer Synthesis

3-Phenyl-1-propyne is involved in polymerization reactions. An attempt to synthesize it led to the unexpected formation of a low molecular weight, glassy, amber-colored polymer, suggesting its potential in creating unique polymeric materials (Sharpless & Stevens, 1993).

Spectroscopic Studies and Surface Chemistry

The molecule is used in studies involving spectroscopy and surface chemistry, where its adsorption and interaction with surfaces like zinc oxide are analyzed to understand isomerization and chemisorption processes (Nguyen et al., 1980).

Safety And Hazards

3-Phenyl-1-propyne is considered hazardous. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation, especially in confined areas . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h1,3-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKSKVYWPINGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143941
Record name Benzene, (2-propynyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-propyne

CAS RN

10147-11-2
Record name Benzene, 2-propynyl-
Source ChemIDplus
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Record name Benzene, (2-propynyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenyl-1-propyne
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Record name BENZYLACETYLENE
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Synthesis routes and methods I

Procedure details

Replacing 4-cyanobenzylamine hydrochloride in Example 4, Step (1), with 4-carboxy-benzylamine hydrochloride, and replacing the 1-propyn-3-yl-1H-[1,2,3]triazole in Example 4, Step (2), with 3-phenyl-propyne yielded 4-[[3-3-phenethylethynyl-benzoylamino]-methyl}-benzoic acid; 1H-NMR (DMSO-d6) δ 9.2 (m, 1H), 8.0 (s, 1H), 7.8 (m, 4H), 7.6 (d, 1H) 7.2-7.4 (m, 7H), 4.5 (d, 2H), 3.9 (s, 2H) ppm. Mp 209° C.-211° C.
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Synthesis routes and methods II

Procedure details

A solution of n-butyl lithium (2.5 M in hexane; 35 ml, 43.1 mmol) was added to dry ether (100 ml) under argon. The stirred solution was cooled to 5° C. and 1-phenyl-1-propyne (5.0 g, 43.1 mmol) was slowly added. On warming to room temperature the mixture turned bright red. After 18 hours, the mixture was cooled to 0° C., water was added, and the ether layer was separated. Concentration under reduced pressure gave an oil which was distilled to give benzyl acetylene as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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